4-エトキシ-2-ピペラジン-1-イル-1,3-ベンゾチアゾール

説明

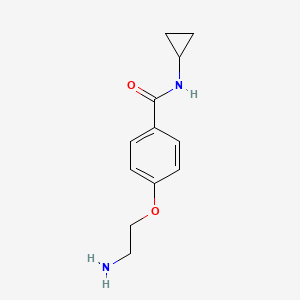

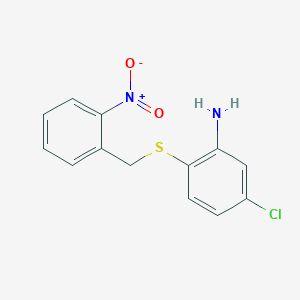

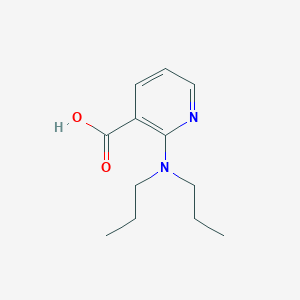

“4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole”, can be achieved through conventional multistep processes and one-pot, atom economy procedures . These methods are realized using green chemistry principles and simple reagents . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles .Molecular Structure Analysis

The molecular structure of “4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole” consists of a benzothiazole moiety and a piperazine moiety . The benzothiazole moiety is a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . The piperazine moiety is a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis

The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis . This includes the synthesis of pharmacologically active heterocycles .科学的研究の応用

抗菌活性

この化合物は合成され、その抗菌活性が評価されました . 枯草菌および黄色ブドウ球菌に対して、最小発育阻止濃度(MIC)が500 µg/mLで活性を示すことが分かりました . これは、新しい抗菌剤の開発に使用できることを示唆しています。

抗うつ薬の分子合成

この化合物は、抗うつ薬の分子合成に使用されています . 鉄、ニッケル、ルテニウムなどの遷移金属は、抗うつ薬に含まれる主要な構造モチーフの合成において触媒として役立ちます . これは、特に新しい抗うつ薬の開発において、製薬業界におけるその潜在的な利用を強調しています。

抗真菌活性

この化合物のいくつかの誘導体は、C. galibrata ATCC 15126株に対して殺菌活性を示すことが分かりました . しかし、これらの化合物は、C. galibrata臨床分離株(1および2)およびC. albicans ATCC 10231に対して抗真菌活性を示しませんでした . これは、新しい抗真菌剤の開発に使用できることを示唆していますが、より広範囲の真菌に対する有効性を向上させるためにさらなる研究が必要です。

抗がん活性

この化合物は、抗がん活性を持つ分子の合成に使用されています . ヒト結腸(HCT116)およびマウス単球マクロファージ白血病(RAW 264.7)癌細胞株に対して試験されています . これは、新しい抗がん剤の開発に使用できることを示唆しています。

抗精神病薬の合成

この化合物は、抗精神病薬の合成に使用されています . これは、ドーパミンおよびセロトニン拮抗薬として作用します . これは、精神障害の治療における潜在的な利用を暗示しています。

抗ウイルス活性

この化合物を含むピペラジン誘導体は、抗ウイルス活性を含む幅広い生物学的活性を持っています . これは、新しい抗ウイルス薬の開発に使用できることを示唆しています。

作用機序

将来の方向性

The development of new analogs of bioactive heterocyclic compounds, including benzothiazole derivatives, is a major challenge in synthetic organic and medicinal chemistry . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . This suggests that “4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole” and similar compounds may have potential for future research and development in the field of medicinal chemistry .

生化学分析

Biochemical Properties

4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to exhibit antibacterial activity, with specific interactions observed with enzymes involved in bacterial cell wall synthesis . The compound’s structure allows it to bind effectively to these enzymes, inhibiting their activity and leading to antibacterial effects. Additionally, 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole has been evaluated for its drug-likeness, showing compliance with Lipinski’s rule of five, which suggests its potential as a drug candidate .

Cellular Effects

The effects of 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole on various cell types and cellular processes have been extensively studied. It has demonstrated cytotoxicity towards several human cancer cell lines, including breast (MCF-7), cervical (HeLa), liver (HepG2), skin (A431), and lung (A549) cancer cells The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism

Molecular Mechanism

At the molecular level, 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to enzyme inhibition or activation . Molecular docking studies have shown that the compound forms stable complexes with target enzymes, primarily through hydrophobic interactions between its aromatic moieties and the lipophilic residues of the binding site . These interactions result in changes in gene expression and cellular function, contributing to its biological activity.

Dosage Effects in Animal Models

The effects of 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole vary with different dosages in animal models. Studies have indicated that the compound exhibits dose-dependent effects, with higher doses leading to increased cytotoxicity and potential adverse effects . Threshold effects have been observed, where specific dosages are required to achieve the desired biological activity. Toxicity studies have also highlighted the importance of determining safe dosage ranges to minimize adverse effects while maximizing therapeutic benefits.

Metabolic Pathways

4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound’s metabolism affects its bioavailability and overall efficacy. Studies have shown that it undergoes biotransformation, leading to the formation of metabolites that may contribute to its biological activity. Understanding these metabolic pathways is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Transport and Distribution

The transport and distribution of 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution These interactions influence its localization and accumulation within target tissues, affecting its efficacy and potential side effects

Subcellular Localization

The subcellular localization of 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of the compound is essential for developing targeted therapies and minimizing off-target effects.

特性

IUPAC Name |

4-ethoxy-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-2-17-10-4-3-5-11-12(10)15-13(18-11)16-8-6-14-7-9-16/h3-5,14H,2,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLLZXAJWAGWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Pyridin-2-ylsulfanyl)methyl]aniline](/img/structure/B1385736.png)

![4-[(Cyclopropylmethoxy)methyl]aniline](/img/structure/B1385740.png)

![4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid](/img/structure/B1385743.png)

![N-{2-[(dimethylamino)methyl]benzyl}propan-2-amine](/img/structure/B1385744.png)

![Acetic acid, 2-[[(2-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1385747.png)